![molecular formula C5H10N2O5S B3325666 (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate CAS No. 2183131-65-7](/img/structure/B3325666.png)
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Overview
Description
Hydrogen sulfate, also known as bisulfate, is an anion with the chemical formula HSO4– . It forms sulfuric acid when exposed to water . It consists of a sulfur atom in the center surrounded by four oxygen atoms forming a tetrahedral arrangement . The structure is similar to that of methane .
Molecular Structure Analysis
The molecular structure of hydrogen sulfate consists of a sulfur atom in the center surrounded by four oxygen atoms in a tetrahedral arrangement .
Chemical Reactions Analysis
Hydrogen sulfate is highly reactive with distilled water, forming sulfate and hydronium ions . It can also react with nitrate ions, forming sulfate ions and nitrous acid .
Physical And Chemical Properties Analysis
Hydrogen sulfate has a molar mass of 97.064 g/mol and a density of 1826.7 kg/m³ . It is odorless and appears as a white powder . It is soluble in acetone and ethanol . The melting point of hydrogen sulfate is 59 °C .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3-amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGJTKZKKHLQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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